molecular formula C14H15N3O4 B15205087 Dimethyl 1-(2-aminobenzyl)-1H-pyrazole-3,5-dicarboxylate

Dimethyl 1-(2-aminobenzyl)-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B15205087
M. Wt: 289.29 g/mol
InChI Key: JIBHMHSKJPGVBO-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-aminobenzyl)-1H-pyrazole-3,5-dicarboxylate is a useful research compound. Its molecular formula is C14H15N3O4 and its molecular weight is 289.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

dimethyl 1-[(2-aminophenyl)methyl]pyrazole-3,5-dicarboxylate

InChI

InChI=1S/C14H15N3O4/c1-20-13(18)11-7-12(14(19)21-2)17(16-11)8-9-5-3-4-6-10(9)15/h3-7H,8,15H2,1-2H3

InChI Key

JIBHMHSKJPGVBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1CC2=CC=CC=C2N)C(=O)OC

Origin of Product

United States

Biological Activity

Dimethyl 1-(2-aminobenzyl)-1H-pyrazole-3,5-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including synthesis, structural characteristics, and various biological assays that highlight its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 1H-pyrazole-3,5-dicarboxylic acid dimethyl ester with 2-(bromomethyl)aniline under basic conditions. The resulting compound features a pyrazole core substituted with an amino-benzyl group, contributing to its unique biological properties.

Structural Data

PropertyValue
Molecular FormulaC15H16N4O4
Molecular Weight304.31 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The crystal structure analysis reveals a dihedral angle between the pyrazole and benzene rings of approximately 79.89°, indicating a significant degree of planarity that may facilitate π-π stacking interactions in the solid state .

Antimicrobial Properties

Research has demonstrated that compounds related to this compound exhibit notable antimicrobial activity. In vitro studies have shown effectiveness against various strains of bacteria and fungi. For instance, a related compound displayed a significant inhibition zone against E. coli comparable to standard antibiotics .

Genotoxicity Assessment

Genotoxicity studies are crucial for evaluating the safety profile of new compounds. The genotoxic potential of this compound was assessed using standard assays. Results indicated low genotoxicity, suggesting that this compound may be safer for therapeutic applications compared to other pyrazole derivatives .

Antifungal Activity

The antifungal activity of this compound has also been investigated. Compared to the reference antifungal agent cycloheximide, this compound exhibited competitive antifungal effects against several fungal pathogens . This property highlights its potential use as an antifungal agent in clinical settings.

Case Studies and Research Findings

Several studies have explored the biological implications of pyrazole derivatives:

  • Antibacterial Activity : A study found that related pyrazole compounds inhibited Gram-positive and Gram-negative bacteria effectively, with dimethyl derivatives showing promising results in terms of minimum inhibitory concentration (MIC) values .
  • Antifungal Efficacy : Another investigation focused on the antifungal properties against Candida species and demonstrated significant inhibition rates, supporting the use of this class of compounds in treating fungal infections .
  • Cardioprotective Effects : Although not directly linked to this compound, related studies on pyrazole derivatives indicate potential cardioprotective effects in cellular models exposed to oxidative stress . This suggests a broader therapeutic potential for pyrazole-based compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.